![molecular formula C30H46O2 B14241588 4'-[(3,7-Dimethyloct-6-en-1-yl)oxy]-4-octyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one CAS No. 301834-61-7](/img/structure/B14241588.png)
4'-[(3,7-Dimethyloct-6-en-1-yl)oxy]-4-octyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-[(3,7-Dimethyloct-6-en-1-yl)oxy]-4-octyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one is a complex organic compound with a unique structure that includes a biphenyl core, an octyl chain, and a 3,7-dimethyloct-6-en-1-yl ether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[(3,7-Dimethyloct-6-en-1-yl)oxy]-4-octyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one typically involves multiple steps. One common approach is to start with the biphenyl core and introduce the octyl chain through a Friedel-Crafts alkylation reaction. The 3,7-dimethyloct-6-en-1-yl ether group can be introduced via an etherification reaction using appropriate alcohol and alkyl halide reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4’-[(3,7-Dimethyloct-6-en-1-yl)oxy]-4-octyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the double bonds or reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the biphenyl core or the ether group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4’-[(3,7-Dimethyloct-6-en-1-yl)oxy]-4-octyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4’-[(3,7-Dimethyloct-6-en-1-yl)oxy]-4-octyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact pathways involved would require further experimental validation.
Comparación Con Compuestos Similares
Similar Compounds
3,7-Dimethyloct-6-en-1-yl heptanoate: Similar in structure but with a heptanoate ester group instead of the biphenyl core.
Uniqueness
4’-[(3,7-Dimethyloct-6-en-1-yl)oxy]-4-octyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one is unique due to its combination of a biphenyl core, an octyl chain, and a 3,7-dimethyloct-6-en-1-yl ether group. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications.
Propiedades
Número CAS |
301834-61-7 |
|---|---|
Fórmula molecular |
C30H46O2 |
Peso molecular |
438.7 g/mol |
Nombre IUPAC |
3-[4-(3,7-dimethyloct-6-enoxy)phenyl]-6-octylcyclohex-2-en-1-one |
InChI |
InChI=1S/C30H46O2/c1-5-6-7-8-9-10-14-27-15-16-28(23-30(27)31)26-17-19-29(20-18-26)32-22-21-25(4)13-11-12-24(2)3/h12,17-20,23,25,27H,5-11,13-16,21-22H2,1-4H3 |
Clave InChI |
NOCBGFMYRAIZMI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1CCC(=CC1=O)C2=CC=C(C=C2)OCCC(C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (5R)-10-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B14241507.png)
![9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14241508.png)
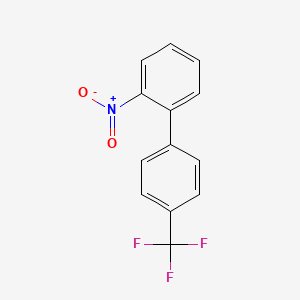

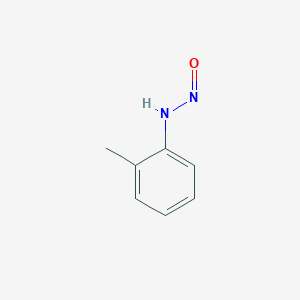
![1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene](/img/structure/B14241533.png)
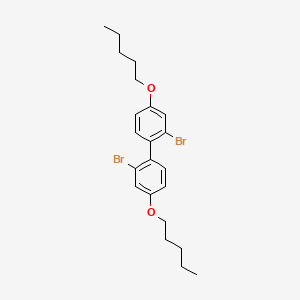
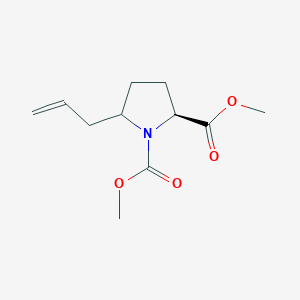
![1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B14241554.png)
![3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid](/img/structure/B14241557.png)
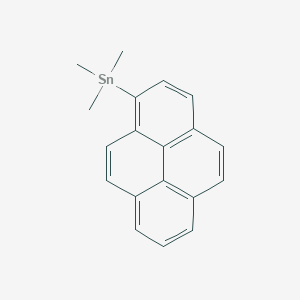
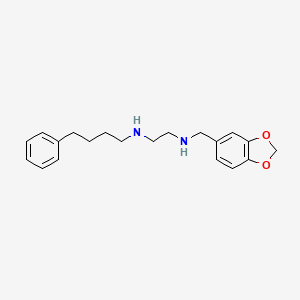
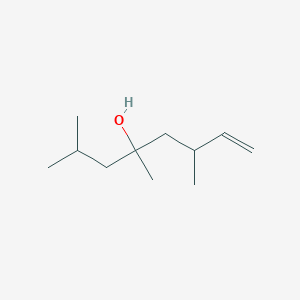
![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl-](/img/structure/B14241581.png)
